Gluconate-1-13C sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

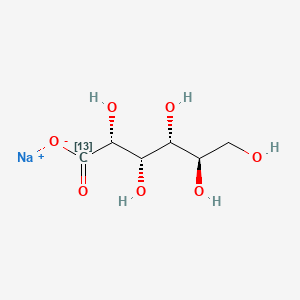

Molecular Formula |

C6H11NaO7 |

|---|---|

Molecular Weight |

219.13 g/mol |

IUPAC Name |

sodium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanoate |

InChI |

InChI=1S/C6H12O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/q;+1/p-1/t2-,3-,4+,5-;/m1./s1/i6+1; |

InChI Key |

UPMFZISCCZSDND-RYHRKSQGSA-M |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H]([13C](=O)[O-])O)O)O)O)O.[Na+] |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Sodium D-Gluconate-1-¹³C: Applications in Metabolic Pathway Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium D-Gluconate-1-¹³C is the sodium salt of D-gluconic acid, isotopically labeled with carbon-13 at the first carbon (C1) position. This stable, non-radioactive isotope serves as a powerful tracer for investigating cellular metabolism, particularly for quantifying the flux through the Pentose Phosphate Pathway (PPP). As a glucose derivative, it is readily taken up by cells and enters metabolic pathways, where the ¹³C label can be tracked through downstream metabolites using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] This guide provides an in-depth overview of its properties, experimental applications, and data analysis workflows.

Core Properties and Specifications

Sodium D-Gluconate-1-¹³C is a white, crystalline powder that is highly soluble in water.[3][4] Its physical and chemical properties are essential for designing and executing metabolic flux experiments. The key quantitative data are summarized below.

| Property | Value | Reference(s) |

| Chemical Name | Sodium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-[1-¹³C]hexanoate | [5] |

| Molecular Formula | ¹³CC₅H₁₁NaO₇ | |

| Molecular Weight | 219.13 g/mol | |

| CAS Number | 2687959-99-3 | |

| Appearance | White crystalline powder | |

| Isotopic Enrichment | ≥99% | |

| Chemical Purity | ≥98% | |

| Solubility | Very soluble in water | |

| Storage Conditions | Store at +20°C or below in a dry place |

Principle of Application: Tracing the Pentose Phosphate Pathway

The primary application of Sodium D-Gluconate-1-¹³C is to quantify the "split ratio" between glycolysis and the Pentose Phosphate Pathway. After entering the cell, gluconate is phosphorylated to 6-phosphogluconate, a key intermediate in the PPP.

The critical step for this tracer is the third reaction of the PPP, where 6-phosphogluconate dehydrogenase catalyzes the oxidative decarboxylation of 6-phospho-[1-¹³C]gluconate. In this reaction, the labeled carbon at the C1 position is released as ¹³CO₂. By measuring the rate of ¹³CO₂ production or the labeling patterns of downstream metabolites, researchers can accurately determine the metabolic flux through the PPP.

Experimental Protocols

The following sections outline a generalized protocol for a stable isotope tracer experiment using Sodium D-Gluconate-1-¹³C in cell culture.

-

Cell Culture: Culture cells to the desired confluency (typically mid-log phase) in standard growth medium. Ensure replicate plates for each condition (e.g., control vs. treatment) and time point.

-

Tracer Medium Preparation: Prepare a growth medium that is identical to the standard medium but substitute the primary carbon source (e.g., glucose) with a known concentration of Sodium D-Gluconate-1-¹³C. The concentration should be optimized based on cellular uptake rates and experimental goals.

-

Logical Workflow: The overall process involves introducing the tracer, stopping metabolic activity at specific time points, extracting metabolites, and analyzing them via mass spectrometry.

References

- 1. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. Sodium Gluconate | C6H11NaO7 | CID 23672301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sodium D-Gluconate-1-13C | LGC Standards [lgcstandards.com]

Synthesis and Purification of Sodium D-Gluconate-1-¹³C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Sodium D-Gluconate-1-¹³C, a stable isotope-labeled compound valuable for tracer studies in metabolic research and as an internal standard in analytical applications. This document details the chemical pathways, experimental protocols, and analytical methods for the preparation and characterization of this important molecule.

Overview of the Synthesis Pathway

The synthesis of Sodium D-Gluconate-1-¹³C originates from the commercially available isotopically labeled starting material, D-Glucose-1-¹³C. The overall process involves a two-step chemical transformation:

-

Catalytic Oxidation: The aldehyde group at the C1 position of D-Glucose-1-¹³C is selectively oxidized to form δ-Gluconolactone-1-¹³C.

-

Hydrolysis and Neutralization: The resulting lactone undergoes hydrolysis to yield D-Gluconic Acid-1-¹³C, which is subsequently neutralized with a sodium base to produce the final product, Sodium D-Gluconate-1-¹³C.

Experimental Protocols

Synthesis of δ-Gluconolactone-1-¹³C

This procedure is adapted from the catalytic oxidation of glucose using Shvo's catalyst.

Materials:

-

D-Glucose-1-¹³C

-

Shvo's catalyst (a ruthenium complex)

-

Anhydrous solvent (e.g., toluene or dioxane)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

In a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, dissolve D-Glucose-1-¹³C in the anhydrous solvent under an inert atmosphere.

-

Add Shvo's catalyst to the solution. The typical catalyst loading is 1-5 mol% relative to the glucose substrate.

-

Heat the reaction mixture to a temperature of 80-110 °C and stir vigorously.

-

Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude δ-Gluconolactone-1-¹³C can be isolated by filtration to remove the catalyst, followed by evaporation of the solvent under reduced pressure.

Synthesis of Sodium D-Gluconate-1-¹³C

Materials:

-

Crude δ-Gluconolactone-1-¹³C

-

Sodium Hydroxide (NaOH) solution (e.g., 1 M)

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve the crude δ-Gluconolactone-1-¹³C in deionized water. The hydrolysis of the lactone to gluconic acid occurs spontaneously in an aqueous solution.

-

Carefully add the sodium hydroxide solution dropwise to the gluconic acid solution while monitoring the pH. The target pH for complete neutralization is typically between 6.5 and 7.5.

-

Stir the solution at room temperature for 1-2 hours to ensure the reaction is complete.

-

The resulting aqueous solution contains Sodium D-Gluconate-1-¹³C.

Purification Protocol

Purification of the final product is crucial to remove any unreacted starting materials, byproducts, and residual catalyst.

Procedure:

-

Filtration: Filter the crude aqueous solution of Sodium D-Gluconate-1-¹³C through a fine filter (e.g., Celite or a 0.45 µm membrane filter) to remove any particulate matter.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a viscous solution or a solid residue.

-

Crystallization: Dissolve the concentrated residue in a minimal amount of hot water and then add a miscible organic solvent, such as ethanol, until the solution becomes turbid. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystalline product by vacuum filtration and wash the crystals with a small amount of cold ethanol.

-

Drying: Dry the purified Sodium D-Gluconate-1-¹³C crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Analytical Characterization

A suite of analytical techniques should be employed to confirm the identity, purity, and isotopic enrichment of the synthesized Sodium D-Gluconate-1-¹³C.

| Analytical Technique | Purpose | Expected Results |

| ¹H NMR | Structural confirmation and purity assessment. | A complex multiplet pattern corresponding to the non-exchangeable protons of the gluconate backbone. The integral ratios should be consistent with the molecular structure. |

| ¹³C NMR | Confirmation of ¹³C enrichment at the C1 position. | An enhanced signal for the C1 carboxylate carbon (~176-180 ppm) and the presence of coupling between the ¹³C-labeled carbon and adjacent protons, if applicable. |

| Mass Spectrometry (MS) | Determination of molecular weight and isotopic enrichment. | A molecular ion peak corresponding to the mass of the ¹³C-labeled sodium gluconate. The isotopic distribution will confirm the incorporation of one ¹³C atom. |

| FTIR Spectroscopy | Identification of functional groups. | Characteristic absorption bands for O-H (broad, ~3300-3500 cm⁻¹), C-H (~2900 cm⁻¹), and C=O (carboxylate, ~1600 cm⁻¹) stretching vibrations. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak corresponding to sodium gluconate, indicating high purity. |

Table 1: Analytical Methods for Characterization of Sodium D-Gluconate-1-¹³C

Quantitative Data Summary

The following table summarizes typical quantitative data expected from the synthesis and purification process. Actual yields and purity will vary depending on reaction conditions and purification efficiency.

| Parameter | Value | Method of Determination |

| Chemical Formula | ¹³CC₅H₁₁NaO₇ | - |

| Molecular Weight | 219.13 g/mol | Mass Spectrometry |

| Isotopic Purity | >98% ¹³C at C1 | ¹³C NMR / Mass Spectrometry |

| Chemical Purity | >98% | HPLC / Titration |

| Typical Yield | 60-80% (overall) | Gravimetric |

| Appearance | White crystalline powder | Visual Inspection |

| Solubility | Soluble in water | Visual Inspection |

Table 2: Summary of Quantitative Data for Sodium D-Gluconate-1-¹³C

Safety and Handling

Standard laboratory safety precautions should be followed when handling all chemicals. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheets (SDS) of the individual chemicals used.

Disclaimer: This guide is intended for informational purposes only and should be used by qualified professionals. The experimental procedures described should be adapted and optimized based on specific laboratory conditions and available equipment. The user assumes all responsibility for the safe handling and execution of these procedures.

An In-depth Technical Guide to the Chemical and Physical Properties of 13C Labeled Sodium Gluconate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 13C labeled sodium gluconate, a critical tracer molecule in metabolic research. The document details its physicochemical characteristics, provides standardized experimental protocols for their determination, and illustrates its application in metabolic pathway analysis. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals employing isotopic labeling in their studies.

Introduction

Sodium gluconate, the sodium salt of gluconic acid, is a versatile compound with applications ranging from a food additive to a chelating agent in various industries[1][2][3]. Its isotopically labeled form, particularly with Carbon-13 (13C), serves as a powerful tool in metabolic research. 13C labeled sodium gluconate allows for the tracing of carbon atoms through various metabolic pathways, providing invaluable insights into cellular metabolism and physiology. This non-radioactive, stable isotope enables detailed investigation of metabolic fluxes and pathway activities through techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[4][5]. This guide focuses on the core chemical and physical properties of 13C labeled sodium gluconate, the experimental methods to determine these properties, and its application in metabolic research.

Chemical Properties

13C labeled sodium gluconate shares the same fundamental chemical structure and reactivity as its unlabeled counterpart. The key difference lies in the isotopic enrichment of one or more carbon atoms, which imparts a greater mass to the molecule. This isotopic labeling is the basis for its use as a tracer in metabolic studies.

Structure and Nomenclature

-

Chemical Name: Sodium D-gluconate-13C

-

Synonyms: D-Gluconic acid, monosodium salt-13C; Sodium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate-13C

-

Labeling: Can be labeled at specific carbon positions (e.g., 1-¹³C) or uniformly across all six carbon atoms ([U-¹³C₆]).

Chemical Reactivity

Sodium gluconate is stable under normal conditions and is incompatible with strong oxidizing agents. It is a strong chelating agent, capable of forming stable complexes with various metal ions, a property that is retained in its 13C labeled form.

Physical Properties

The physical properties of 13C labeled sodium gluconate are very similar to the unlabeled compound. The primary difference is the molecular weight, which varies depending on the number of 13C atoms incorporated.

Summary of Physical Properties

The following tables summarize the key physical and chemical properties of unlabeled and various 13C labeled sodium gluconate.

| Property | Value |

| Appearance | White to tan, granular to fine crystalline powder |

| Odor | Odorless |

| pH (10% solution) | 6.5 - 7.5 |

| Melting Point | 170-175 °C (Decomposes) |

| Solubility in Water | 590 g/L at 25 °C |

| Solubility in Alcohol | Sparingly soluble |

| Solubility in Ether | Insoluble |

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Sodium Gluconate (Unlabeled) | C₆H₁₁NaO₇ | 218.14 |

| Sodium D-Gluconate-1-¹³C | ¹³CC₅H₁₁NaO₇ | 219.13 |

| Sodium D-Gluconate-¹³C₆ | ¹³C₆H₁₁NaO₇ | 224.18 |

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of 13C labeled sodium gluconate.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

-

Objective: To determine the melting point and decomposition temperature of 13C labeled sodium gluconate.

-

Instrumentation: A differential scanning calorimeter (e.g., Perkin-Elmer DSC 7 or similar).

-

Procedure:

-

Accurately weigh 3-10 mg of the 13C labeled sodium gluconate sample into an aluminum DSC pan.

-

Seal the pan hermetically. An empty sealed pan is used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Set the initial temperature to a value below the expected melting point (e.g., 50 °C).

-

Heat the sample at a constant rate (e.g., 5-10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature until the sample has completely decomposed.

-

The melting point is determined as the onset temperature of the melting endotherm on the resulting DSC curve. The decomposition is typically observed as a subsequent exothermic event.

-

Determination of Solubility

This protocol describes a method for determining the solubility of 13C labeled sodium gluconate in a given solvent (e.g., water).

-

Objective: To quantify the solubility of 13C labeled sodium gluconate.

-

Materials: 13C labeled sodium gluconate, solvent (e.g., deionized water), analytical balance, volumetric flasks, temperature-controlled shaker or stirrer, filtration apparatus (e.g., syringe filters).

-

Procedure:

-

Prepare a series of vials with a known volume of the solvent.

-

Add an excess amount of 13C labeled sodium gluconate to each vial to create a saturated solution.

-

Seal the vials and place them in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24 hours) with continuous agitation.

-

After equilibration, allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it to remove any undissolved solid.

-

Dilute the filtered solution with a known volume of the solvent.

-

Determine the concentration of the dissolved sodium gluconate in the diluted solution using a suitable analytical method (e.g., HPLC, or gravimetrically after solvent evaporation).

-

Calculate the original concentration in the saturated solution to determine the solubility.

-

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR is used to determine the carbon framework of a molecule and confirm the position and extent of isotopic labeling.

-

Objective: To verify the isotopic enrichment and structural integrity of 13C labeled sodium gluconate.

-

Instrumentation: A high-resolution NMR spectrometer.

-

Procedure:

-

Prepare a sample by dissolving a known amount of 13C labeled sodium gluconate in a deuterated solvent (e.g., D₂O).

-

Add a small amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

-

Transfer the solution to an NMR tube.

-

Acquire a ¹³C NMR spectrum. For quantitative analysis, ensure a sufficient relaxation delay between pulses (5 times the longest T1 relaxation time).

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

The chemical shifts of the carbon signals confirm the structure, and the signal intensities (integrals) relative to the unlabeled positions or an internal standard can be used to determine the percentage of 13C enrichment.

-

Applications in Metabolic Research

13C labeled sodium gluconate is a valuable tracer for studying the Pentose Phosphate Pathway (PPP) and for general Metabolic Flux Analysis (MFA).

Tracing the Pentose Phosphate Pathway (PPP)

The PPP is a crucial metabolic pathway for the production of NADPH and the precursors for nucleotide biosynthesis. [U-¹³C₆]gluconate can be used to directly probe the activity of the PPP.

Below is a diagram illustrating the entry of 13C labeled gluconate into the PPP.

Caption: Entry of 13C Labeled Gluconate into the Pentose Phosphate Pathway.

Experimental Workflow for 13C Metabolic Flux Analysis (MFA)

13C-MFA is a powerful technique to quantify intracellular metabolic fluxes. The general workflow involves introducing a 13C labeled substrate to a biological system and measuring the distribution of the label in downstream metabolites.

Caption: General Experimental Workflow for 13C-Metabolic Flux Analysis.

The workflow for a typical 13C-MFA experiment begins with defining a metabolic model and selecting an appropriate tracer. Cells are then cultured with the 13C labeled substrate until a steady state of labeling is achieved. Subsequently, metabolism is quenched, and intracellular metabolites are extracted. The isotopic labeling patterns of these metabolites are then measured using MS or NMR. Finally, the experimental data is used in a computational model to estimate the metabolic fluxes. This process is often iterative, with the results potentially leading to refinements in the metabolic model.

Conclusion

13C labeled sodium gluconate is an indispensable tool for the modern life scientist, enabling the detailed elucidation of metabolic pathways and the quantification of cellular fluxes. A thorough understanding of its chemical and physical properties, coupled with robust experimental protocols, is paramount for obtaining accurate and reproducible results. This guide provides a foundational resource for researchers to effectively utilize 13C labeled sodium gluconate in their studies, ultimately contributing to a deeper understanding of cellular metabolism in health and disease.

References

Principles of Isotopic Labeling with 13C Gluconate: A Technical Guide for Metabolic Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles, experimental methodologies, and data interpretation associated with 13C gluconate isotopic labeling. This powerful technique offers a precise and accurate method for interrogating the pentose phosphate pathway (PPP), a critical metabolic route with significant implications in various disease states, including cancer, and a key target for therapeutic intervention.

Core Principles of 13C Gluconate Isotopic Labeling

Isotopic labeling is a technique used to trace the metabolic fate of a compound of interest by replacing one or more of its atoms with a stable, heavy isotope. In the case of 13C gluconate labeling, the carbon atoms in gluconate are replaced with the 13C isotope. The fundamental principle lies in the unique entry point of gluconate into central carbon metabolism.

Unlike glucose, which enters glycolysis and is then partitioned between glycolysis and the pentose phosphate pathway at the glucose-6-phosphate (G6P) node, gluconate is directly phosphorylated to 6-phosphogluconate (6PG). This phosphorylation is catalyzed by the enzyme gluconokinase.[1] This direct entry into the PPP, bypassing the G6P branch point, is the cornerstone of the 13C gluconate tracing method.[1]

By co-feeding cells with unlabeled glucose and a trace amount of uniformly labeled [U-13C]gluconate, a distinct labeling pattern is generated in the 6PG pool.[1] The mass isotopomer distribution of 6PG and other downstream metabolites can then be measured using mass spectrometry. This allows for a direct and highly accurate calculation of the flux of G6P that enters the oxidative branch of the PPP, often referred to as the PPP split ratio.[1]

This method offers a significant advantage over traditional metabolic flux analysis (MFA) using only 13C-labeled glucose. The gluconate tracer method has been shown to provide a more accurate and sensitive determination of the PPP split ratio, with a significantly smaller confidence interval.[1] However, it is important to note that this method is highly specific for the PPP and does not provide a comprehensive overview of other metabolic pathways in the same experiment.

Experimental Protocols

The following section outlines a detailed methodology for conducting a 13C gluconate isotopic labeling experiment, based on established protocols. While the specific parameters may need to be optimized for different cell types and experimental conditions, this serves as a comprehensive framework.

Cell Culture and Media Preparation

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the labeling experiment. For adherent cells, ensure the plate is approximately 70-80% confluent.

-

Culture Medium: Utilize a defined culture medium appropriate for the cell line. For the labeling experiment, prepare a medium with a known concentration of unlabeled glucose.

-

Tracer Preparation: Prepare a stock solution of [U-13C]gluconate (isotopic purity should be verified). The final concentration of the tracer in the culture medium should be a small fraction (e.g., <5%) of the glucose concentration to minimize any potential metabolic perturbations.

Isotopic Labeling Experiment

-

Medium Exchange: On the day of the experiment, remove the existing culture medium and wash the cells with pre-warmed phosphate-buffered saline (PBS).

-

Labeling Medium Incubation: Add the pre-warmed labeling medium containing both unlabeled glucose and [U-13C]gluconate to the cells.

-

Incubation Time: The incubation time required to reach isotopic steady state will vary depending on the cell type and the turnover rates of the metabolites of interest. Typically, for central carbon metabolism intermediates, this can range from several minutes to hours. It is recommended to perform a time-course experiment to determine the optimal incubation period.

Sample Quenching and Metabolite Extraction

-

Quenching: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly quench the cells. This is typically achieved by aspirating the labeling medium and immediately adding a cold quenching solution (e.g., -80°C methanol or a methanol/acetonitrile/water mixture).

-

Cell Lysis and Extraction: Scrape the cells in the cold quenching solution and transfer the cell suspension to a microcentrifuge tube. Cell lysis can be facilitated by freeze-thaw cycles or sonication.

-

Centrifugation: Centrifuge the cell lysate at a high speed to pellet cell debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the intracellular metabolites.

-

Sample Storage: Store the extracted metabolites at -80°C until analysis.

Mass Spectrometry Analysis

-

Instrumentation: Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS). A high-resolution mass spectrometer is recommended for accurate mass isotopomer analysis.

-

Chromatographic Separation: Separate the metabolites using a suitable chromatography method, such as hydrophilic interaction liquid chromatography (HILIC) for polar metabolites.

-

Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode for the detection of phosphorylated intermediates like G6P and 6PG.

-

Data Acquisition: Acquire full scan mass spectra to determine the mass isotopomer distributions of the target metabolites.

Data Presentation and Interpretation

The primary output of a 13C gluconate labeling experiment is the mass isotopomer distribution (MID) of key metabolites. The MID represents the fractional abundance of each isotopologue (a molecule with a specific number of 13C atoms). This data is crucial for calculating the PPP flux.

Quantitative Data Summary

The following table presents a summary of mass isotopomer fractions for key metabolites from a [U-13C]gluconate tracer experiment in Penicillium chrysogenum. This data illustrates the distinct labeling patterns that arise from the direct entry of gluconate into the PPP.

| Metabolite | Mass Isotopomer | Fractional Abundance (%) | Standard Deviation (%) |

| Extracellular Gluconate | m+0 | 0.0 | 0.0 |

| m+1 | 0.0 | 0.0 | |

| m+2 | 0.0 | 0.0 | |

| m+3 | 0.0 | 0.0 | |

| m+4 | 0.6 | 0.1 | |

| m+5 | 4.8 | 0.2 | |

| m+6 | 94.6 | 0.3 | |

| Intracellular Gluconate | m+0 | 22.0 | 1.5 |

| m+1 | 0.0 | 0.0 | |

| m+2 | 0.0 | 0.0 | |

| m+3 | 0.0 | 0.0 | |

| m+4 | 0.5 | 0.1 | |

| m+5 | 4.2 | 0.2 | |

| m+6 | 73.3 | 1.6 | |

| Glucose-6-phosphate (G6P) | m+0 | 94.3 | 0.1 |

| m+1 | 4.7 | 0.1 | |

| m+2 | 0.8 | 0.1 | |

| m+3 | 0.1 | 0.1 | |

| m+4 | 0.0 | 0.0 | |

| m+5 | 0.0 | 0.0 | |

| m+6 | 0.0 | 0.0 | |

| 6-Phosphogluconate (6PG) | m+0 | 45.1 | 1.1 |

| m+1 | 2.3 | 0.1 | |

| m+2 | 0.4 | 0.1 | |

| m+3 | 0.1 | 0.1 | |

| m+4 | 0.0 | 0.0 | |

| m+5 | 0.0 | 0.0 | |

| m+6 | 52.1 | 1.1 |

Data adapted from a study on Penicillium chrysogenum.

Calculation of PPP Split Ratio

The PPP split ratio, which is the fraction of glucose entering the PPP, can be calculated using the mass isotopomer data and the uptake rates of glucose and gluconate. The calculation is based on a mass balance around the 6PG node. In the study from which the data above was sourced, the PPP split ratio was determined to be 51.8% using the gluconate tracer method, which was comparable to the 51.1% determined by a more complex 13C-based MFA, but with a significantly smaller confidence interval for the gluconate method.

Applications in Drug Development

The pentose phosphate pathway is a critical metabolic hub that provides cells with reducing power in the form of NADPH and precursors for nucleotide biosynthesis. In many cancer cells, the PPP is upregulated to support rapid proliferation and combat oxidative stress. This makes the PPP an attractive target for cancer therapy.

13C gluconate isotopic labeling can be a valuable tool in drug development for:

-

Target Engagement and Mechanism of Action Studies: By treating cells with a drug candidate that is hypothesized to inhibit a PPP enzyme, researchers can use 13C gluconate to directly measure the impact on PPP flux. A decrease in the incorporation of the 13C label into downstream metabolites would provide direct evidence of target engagement and the drug's mechanism of action.

-

Screening for PPP Inhibitors: The 13C gluconate labeling method can be adapted for higher-throughput screening of compound libraries to identify novel inhibitors of the PPP.

-

Investigating Drug-Induced Metabolic Reprogramming: Many therapeutic agents can induce significant changes in cellular metabolism. 13C gluconate tracing can be used to specifically assess whether a drug's effects involve a redirection of metabolic flux through the PPP.

Visualizations

Metabolic Pathway Diagram

Caption: Metabolic entry points of glucose and gluconate into glycolysis and the PPP.

Experimental Workflow Diagram

Caption: A streamlined workflow for 13C gluconate isotopic labeling experiments.

References

The Metabolic Crossroads of Gluconate: A Technical Guide for Researchers

An In-depth Examination of Gluconate's Role in Core Metabolic Pathways, Enzyme Kinetics, and Experimental Analysis.

This technical guide provides a comprehensive overview of the biological significance of gluconate in central metabolism, with a particular focus on its integration into the Pentose Phosphate Pathway (PPP) and the Entner-Doudoroff (ED) pathway. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the key enzymes, regulatory mechanisms, and experimental protocols relevant to the study of gluconate metabolism.

Introduction: Gluconate as a Key Metabolic Intermediate

Gluconate, the oxidized form of glucose at the C1 position, serves as a crucial metabolic intermediate in a variety of organisms, ranging from bacteria to mammals. Its entry into central metabolism provides a direct route to the production of essential biosynthetic precursors and reducing equivalents. Understanding the metabolic fate of gluconate is critical for fields such as microbiology, metabolic engineering, and drug development, where the manipulation of these pathways can have significant implications.

This guide will explore the primary enzymatic reactions that govern gluconate metabolism, present quantitative data on enzyme kinetics, and provide detailed experimental methodologies for their study.

Core Metabolic Pathways Involving Gluconate

Gluconate is primarily metabolized through two key pathways: the Pentose Phosphate Pathway, which is widespread in both prokaryotes and eukaryotes, and the Entner-Doudoroff pathway, which is most notable in Gram-negative bacteria.[1] Additionally, a "gluconate shunt" provides an alternative route for glucose to enter the PPP via gluconate.

The Pentose Phosphate Pathway (PPP)

In the context of the PPP, gluconate is phosphorylated to 6-phosphogluconate, a key intermediate in the oxidative phase of this pathway.[2] This pathway is essential for generating NADPH, which is vital for reductive biosynthesis and cellular antioxidant defense, and for producing ribose-5-phosphate, a precursor for nucleotide synthesis.[3][4]

The entry of gluconate into the PPP is facilitated by the following key enzymes:

-

Gluconokinase (EC 2.7.1.12): This enzyme catalyzes the ATP-dependent phosphorylation of D-gluconate to 6-phospho-D-gluconate.[5]

-

6-Phosphogluconate Dehydrogenase (EC 1.1.1.44): This enzyme catalyzes the oxidative decarboxylation of 6-phosphogluconate to ribulose-5-phosphate, generating a molecule of NADPH in the process.

Some organisms can also convert glucose to gluconate via glucose dehydrogenase, which is then hydrolyzed from its lactone form by gluconolactonase.

-

Gluconolactonase (EC 3.1.1.17): This enzyme catalyzes the hydrolysis of D-glucono-1,5-lactone to D-gluconate.

The Entner-Doudoroff (ED) Pathway

The ED pathway is a primary route for glucose catabolism in many prokaryotes, particularly Gram-negative bacteria. This pathway converts glucose to pyruvate and glyceraldehyde-3-phosphate with a net yield of one molecule of ATP, one molecule of NADH, and one molecule of NADPH per molecule of glucose. Gluconate is a key intermediate in this pathway.

The central steps involving gluconate in the ED pathway are:

-

Glucose is oxidized to gluconate.

-

Gluconate is dehydrated to 2-keto-3-deoxygluconate (KDG).

-

KDG is phosphorylated to 2-keto-3-deoxy-6-phosphogluconate (KDPG).

-

KDPG is then cleaved by KDPG aldolase into pyruvate and glyceraldehyde-3-phosphate.

The Gluconate Shunt

The gluconate shunt represents an alternative metabolic route that bypasses the initial steps of glycolysis and the oxidative PPP, directly converting glucose to 6-phosphogluconate. This shunt involves the sequential action of glucose dehydrogenase and gluconokinase. This pathway has been identified in various organisms, including fission yeast, and provides a mechanism to channel glucose into the PPP, bypassing the highly regulated step catalyzed by glucose-6-phosphate dehydrogenase.

Quantitative Data: Enzyme Kinetics

The efficiency and regulation of gluconate metabolism are dictated by the kinetic properties of the key enzymes involved. This section presents a summary of reported kinetic parameters for gluconokinase, 6-phosphogluconate dehydrogenase, and gluconolactonase from various organisms.

Table 1: Kinetic Parameters of Gluconokinase (EC 2.7.1.12)

| Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |

| Homo sapiens | D-Gluconate | 0.23 ± 0.02 | 1.3 ± 0.02 | 5.65 x 103 | |

| Homo sapiens | ATP | 0.74 ± 0.05 | 1.3 ± 0.02 | 1.76 x 103 | |

| Escherichia coli | D-Gluconate | - | - | - | |

| Cryptococcus neoformans | D-Gluconate | 3.7 | - | - | |

| Cryptococcus neoformans | ATP | 2.6 | - | - |

Table 2: Kinetic Parameters of 6-Phosphogluconate Dehydrogenase (EC 1.1.1.44)

| Organism | Substrate | Km (µM) | kcat (s-1) | Vmax (U/mg) | Reference(s) |

| Rattus norvegicus (small intestine) | 6-Phosphogluconate | 595 ± 213 | - | 8.91 ± 1.92 | |

| Rattus norvegicus (small intestine) | NADP+ | 53.03 ± 1.99 | - | 8.91 ± 1.92 | |

| Rattus norvegicus (erythrocytes) | 6-Phosphogluconate | 194 | - | 0.054 EU/ml | |

| Rattus norvegicus (erythrocytes) | NADP+ | 59 | - | 0.063 EU/ml | |

| Corynebacterium glutamicum | 6-Phosphogluconate | 340 | 19 | - | |

| Corynebacterium glutamicum | NADP+ | 160 | 17.1 | - | |

| Escherichia coli | 6-Phosphogluconate | 93 ± 1 | - | - | |

| Escherichia coli | NADP+ | 49 ± 7 | - | - | |

| Klebsiella pneumoniae | 6-Phosphogluconate | 107 ± 4 | - | - | |

| Klebsiella pneumoniae | NADP+ | 118 ± 23 | - | - |

Table 3: Kinetic Parameters of Gluconolactonase (EC 3.1.1.17)

| Organism | Substrate | Km | kcat | Reference(s) |

| Data not readily available in the searched literature. |

Note: The kinetic parameters for gluconolactonase are not as extensively characterized in the literature as those for gluconokinase and 6-phosphogluconate dehydrogenase.

Regulation of Enzyme Activity

The flux through gluconate-metabolizing pathways is tightly regulated. 6-Phosphogluconate dehydrogenase, for instance, is subject to allosteric regulation. The enzyme is inhibited by its product, NADPH, creating a negative feedback loop. Conversely, its substrate, 6-phosphogluconate, can act as an activator. This dual regulation ensures that the rate of the oxidative PPP is responsive to the cell's anabolic and redox needs.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study gluconate metabolism.

Preparation of Cell Lysates for Enzyme Assays

Accurate measurement of enzyme activity requires proper preparation of cell or tissue lysates. The following is a general protocol that can be adapted for various sample types.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer, or a buffer specific to the enzyme of interest, often containing protease and phosphatase inhibitors)

-

Cell scraper (for adherent cells)

-

Microcentrifuge tubes

-

Refrigerated microcentrifuge

-

Sonicator or homogenizer

Procedure for Adherent Cells:

-

Wash the cell monolayer twice with ice-cold PBS.

-

Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., 1 mL for a 10 cm dish).

-

Scrape the cells from the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (the lysate) to a new pre-chilled tube.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

-

The lysate is now ready for enzyme assays or can be stored at -80°C.

Procedure for Suspension Cells:

-

Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.

-

Proceed with steps 4-8 from the adherent cell protocol.

Spectrophotometric Assay for Gluconokinase Activity

This assay measures the activity of gluconokinase by coupling the production of 6-phosphogluconate to its oxidation by 6-phosphogluconate dehydrogenase, which results in the reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is monitored spectrophotometrically.

Materials:

-

1 M Tris-HCl buffer, pH 7.5

-

100 mM MgCl2

-

10 mM ATP

-

10 mM NADP+

-

100 mM D-Gluconate

-

6-Phosphogluconate dehydrogenase (commercial preparation)

-

Cell lysate containing gluconokinase

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

100 µL of 1 M Tris-HCl, pH 7.5

-

100 µL of 100 mM MgCl2

-

100 µL of 10 mM ATP

-

100 µL of 10 mM NADP+

-

A suitable amount of 6-phosphogluconate dehydrogenase (e.g., 1-2 units)

-

Distilled water to a final volume of 900 µL.

-

-

Add 100 µL of the cell lysate to the reaction mixture and incubate at 37°C for 5 minutes to allow for the reduction of any endogenous 6-phosphogluconate.

-

Initiate the reaction by adding 100 µL of 100 mM D-gluconate.

-

Immediately place the cuvette in the spectrophotometer and record the change in absorbance at 340 nm over time (e.g., for 5-10 minutes).

-

The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

Enzyme activity is calculated using the molar extinction coefficient of NADPH at 340 nm (6220 M-1cm-1).

Spectrophotometric Assay for 6-Phosphogluconate Dehydrogenase Activity

This assay directly measures the activity of 6-phosphogluconate dehydrogenase by monitoring the reduction of NADP+ to NADPH at 340 nm.

Materials:

-

1 M Tris-HCl buffer, pH 8.0

-

100 mM MgCl2

-

10 mM NADP+

-

100 mM 6-Phospho-D-gluconate

-

Cell lysate containing 6-phosphogluconate dehydrogenase

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

100 µL of 1 M Tris-HCl, pH 8.0

-

100 µL of 100 mM MgCl2

-

100 µL of 10 mM NADP+

-

Distilled water to a final volume of 900 µL.

-

-

Add 100 µL of the cell lysate to the reaction mixture.

-

Initiate the reaction by adding 100 µL of 100 mM 6-phospho-D-gluconate.

-

Immediately place the cuvette in the spectrophotometer and record the change in absorbance at 340 nm over time.

-

Calculate the enzyme activity as described for the gluconokinase assay.

14C-Labeled Gluconate Metabolic Flux Analysis

Metabolic flux analysis using isotopically labeled substrates, such as 14C-gluconate, is a powerful technique to trace the fate of gluconate carbons through metabolic pathways. This protocol provides a general framework for such an experiment.

Materials:

-

Cell culture medium

-

[1-14C]gluconate or [U-14C]gluconate (uniformly labeled)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Apparatus for capturing CO2 (e.g., filter paper soaked in a CO2 trapping agent like hyamine hydroxide)

-

Metabolite extraction buffers (e.g., methanol/chloroform/water)

-

Analytical equipment for metabolite separation and quantification (e.g., HPLC, LC-MS)

Procedure:

-

Cell Culture and Labeling:

-

Culture cells to the desired density.

-

Replace the culture medium with a fresh medium containing a known concentration and specific activity of 14C-gluconate.

-

Incubate the cells for a defined period (this will vary depending on the experimental goals and cell type).

-

-

Measurement of 14CO2 Production:

-

If the experimental setup allows, capture the evolved 14CO2. This is particularly relevant when using [1-14C]gluconate, as the C1 carbon is lost as CO2 in the 6-phosphogluconate dehydrogenase reaction.

-

Quantify the radioactivity in the trapped CO2 using a liquid scintillation counter.

-

-

Metabolite Extraction:

-

After the labeling period, rapidly quench metabolic activity (e.g., by adding ice-cold saline) and harvest the cells.

-

Extract intracellular metabolites using a suitable extraction method (e.g., a biphasic extraction with methanol, chloroform, and water).

-

-

Analysis of Labeled Metabolites:

-

Separate the extracted metabolites using techniques like HPLC or LC-MS.

-

Collect fractions corresponding to specific metabolites (e.g., amino acids, organic acids, sugar phosphates).

-

Determine the radioactivity in each fraction using a liquid scintillation counter.

-

-

Data Analysis:

-

The distribution of the 14C label among different metabolites provides insights into the metabolic pathways that are active.

-

By combining this data with a metabolic network model, the relative fluxes through different pathways can be quantified.

-

Conclusion

Gluconate plays a more significant role in central metabolism than is often appreciated, providing a direct link to the pentose phosphate pathway and serving as a key intermediate in the Entner-Doudoroff pathway. The enzymes that metabolize gluconate are subject to intricate regulation, ensuring that its metabolism is aligned with the cell's biosynthetic and energetic needs. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the nuances of gluconate metabolism in their specific systems of interest. A deeper understanding of these pathways holds promise for advancements in biotechnology and the development of novel therapeutic strategies.

References

- 1. A spectrophotometric assay for 6-phosphogluconolactonase involving the use of immobilized enzymes to prepare the labile 6-phosphoglucono-delta-lactone substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification and kinetic properties of 6-phosphogluconate dehydrogenase from rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Imaging 6-Phosphogluconolactonase Activity in Brain Tumors In Vivo Using Hyperpolarized δ-[1-13C]gluconolactone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. rsc.org [rsc.org]

Unlocking Cellular Metabolism: A Technical Guide to Sodium D-Gluconate-1-13C as a Research Tool

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled compounds are indispensable tools in modern metabolic research. Sodium D-Gluconate-1-13C, a specifically labeled isomer of a key glucose metabolite, offers a unique window into the intricate network of central carbon metabolism. This technical guide provides an in-depth exploration of the potential research applications of Sodium D-Gluconate-1-13C, with a focus on its utility in metabolic flux analysis, drug development, and diagnostics. Detailed experimental protocols for its use with mass spectrometry and nuclear magnetic resonance spectroscopy are presented, alongside a summary of relevant quantitative data. This guide aims to equip researchers with the foundational knowledge to effectively integrate Sodium D-Gluconate-1-13C into their experimental designs to unravel complex biological questions.

Introduction: The Significance of Gluconate in Metabolism

D-gluconate is a six-carbon carboxylic acid derived from glucose. It serves as a critical intermediate in several metabolic pathways, most notably the Pentose Phosphate Pathway (PPP) and the Entner-Doudoroff (ED) pathway. While the PPP is ubiquitous in mammals, the ED pathway is predominantly found in bacteria.[1][2] The metabolism of gluconate is initiated by its phosphorylation to 6-phosphogluconate by the enzyme gluconokinase.[3] This step commits gluconate to further catabolism, leading to the production of essential biosynthetic precursors and reducing equivalents.

Sodium D-Gluconate-1-13C is a stable isotope-labeled tracer where the carbon atom at the C1 position of the gluconate molecule is replaced with a 13C isotope. This specific labeling allows for the precise tracking of the fate of this carbon atom as it traverses metabolic pathways. By analyzing the distribution of the 13C label in downstream metabolites, researchers can quantify the activity of specific enzymes and pathways, a technique known as 13C Metabolic Flux Analysis (13C-MFA).[4][5]

Physicochemical Properties and Commercial Availability

Sodium D-gluconate is a white, crystalline powder that is highly soluble in water. The 1-13C labeled variant is commercially available from several suppliers in various quantities.

| Property | Value |

| Chemical Formula | ¹³C¹²C₅H₁₁NaO₇ |

| Molecular Weight | ~219.14 g/mol |

| CAS Number | Not widely available for the 1-13C isomer. The unlabeled form is 527-07-1. |

| Appearance | White crystalline powder |

| Solubility | High in water |

Core Research Area: 13C Metabolic Flux Analysis (MFA)

The primary application of Sodium D-Gluconate-1-13C is in 13C-MFA to probe the activity of the Pentose Phosphate Pathway and, in relevant organisms, the Entner-Doudoroff pathway.

Tracing the Pentose Phosphate Pathway (PPP)

In mammalian cells and many other organisms, gluconate is phosphorylated to 6-phosphogluconate, which is a key intermediate of the oxidative branch of the PPP. The first committed step of the oxidative PPP is the dehydrogenation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, which is then hydrolyzed to 6-phosphogluconate. By introducing Sodium D-Gluconate-1-13C, researchers can directly feed into the second step of the oxidative PPP. The subsequent decarboxylation of 6-phosphogluconate by 6-phosphogluconate dehydrogenase releases the C1 carbon as ¹³CO₂. The rate of ¹³CO₂ evolution provides a direct measure of the flux through the oxidative PPP. The remaining five carbons are converted to ribulose-5-phosphate, which then enters the non-oxidative branch of the PPP.

-

dot

Caption: Tracing ¹³C from Sodium D-Gluconate-1-¹³C through the PPP.

Investigating the Entner-Doudoroff (ED) Pathway

In many bacteria, the ED pathway is a primary route for glucose catabolism. 6-phosphogluconate is dehydrated to 2-keto-3-deoxy-6-phosphogluconate (KDPG), which is then cleaved by KDPG aldolase into pyruvate and glyceraldehyde-3-phosphate. When using Sodium D-Gluconate-1-13C, the ¹³C label at the C1 position will be retained in the carboxyl group of pyruvate. Detecting ¹³C-labeled pyruvate can thus quantify the flux through the ED pathway. This is particularly useful for studying the metabolism of prokaryotes where the ED pathway is active.

-

dot

Caption: Tracing ¹³C from Sodium D-Gluconate-1-¹³C through the ED pathway.

Potential Research Areas

The ability to directly probe the PPP and ED pathway opens up numerous research avenues.

Cancer Metabolism

Altered glucose metabolism is a hallmark of cancer. The PPP is often upregulated in cancer cells to provide NADPH for antioxidant defense and ribose-5-phosphate for nucleotide synthesis. Sodium D-Gluconate-1-13C can be used to:

-

Quantify PPP flux in different cancer cell lines and tumor models: This can help to identify metabolic vulnerabilities that could be targeted for therapy.

-

Investigate the metabolic response to anti-cancer drugs: By measuring changes in PPP flux, researchers can understand how drugs affect cellular metabolism and identify mechanisms of drug resistance.

-

Explore the role of gluconate in cancer therapy: Some studies suggest that gluconate itself may have anti-tumor properties. Using the 13C-labeled form can help to elucidate its mechanism of action.

Drug Development and Pharmacology

The metabolism of a drug can be influenced by the metabolic state of the cell. Sodium D-Gluconate-1-13C can be used to:

-

Assess the impact of drug candidates on central carbon metabolism: Changes in PPP flux can indicate off-target effects or provide insights into the drug's mechanism of action.

-

Study drug metabolism in preclinical models: By co-administering a drug and Sodium D-Gluconate-1-13C, researchers can investigate how drug metabolism is linked to the activity of the PPP.

Inborn Errors of Metabolism and Diagnostics

Deficiencies in PPP enzymes, such as glucose-6-phosphate dehydrogenase (G6PD) deficiency, are common genetic disorders. Sodium D-Gluconate-1-13C could potentially be developed as a diagnostic tool to:

-

Develop non-invasive breath tests: The rate of ¹³CO₂ exhalation after administration of Sodium D-Gluconate-1-13C could be used to assess G6PD activity.

-

Study the metabolic consequences of enzyme deficiencies: By tracing the fate of the ¹³C label, researchers can understand how metabolic pathways are rewired in response to a specific enzyme defect.

Microbiology and Biotechnology

The ED pathway is a key metabolic route in many industrially important microorganisms. Sodium D-Gluconate-1-13C can be used to:

-

Optimize microbial production of biofuels and biochemicals: By quantifying fluxes through the ED pathway and competing pathways, researchers can engineer strains with improved production capabilities.

-

Study the metabolism of pathogenic bacteria: Understanding how pathogens utilize nutrients is crucial for developing new antimicrobial strategies.

Experimental Protocols

The following are generalized protocols for using Sodium D-Gluconate-1-13C in metabolic flux analysis. Specific parameters will need to be optimized for the biological system and analytical instrumentation being used.

General Workflow for 13C-MFA

-

dot

Caption: General workflow for a 13C Metabolic Flux Analysis experiment.

Protocol for LC-MS Based Metabolomics

-

Cell Culture and Labeling:

-

Culture cells to a desired density in a standard growth medium.

-

Replace the medium with a labeling medium containing a known concentration of Sodium D-Gluconate-1-13C (e.g., 1-10 mM). The concentration of other carbon sources, like glucose, should be carefully controlled.

-

Incubate for a duration sufficient to achieve isotopic steady-state. This time will vary depending on the cell type and proliferation rate and should be determined empirically.

-

-

Metabolite Extraction:

-

Rapidly quench metabolism by aspirating the medium and adding a cold quenching solution (e.g., -80°C methanol).

-

Scrape the cells and collect them.

-

Perform a liquid-liquid extraction using a solvent system such as methanol/water/chloroform to separate polar metabolites from lipids and proteins.

-

Dry the polar metabolite fraction under a stream of nitrogen or using a vacuum concentrator.

-

-

LC-MS Analysis:

-

Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis.

-

Use a high-resolution mass spectrometer coupled to a liquid chromatography system.

-

Employ a chromatographic method that provides good separation of key metabolites in the PPP and related pathways (e.g., HILIC or reversed-phase chromatography).

-

Acquire data in full scan mode to detect all ions and their isotopic patterns.

-

-

Data Analysis:

-

Process the raw data to identify peaks and determine their mass-to-charge ratios and intensities.

-

Correct for the natural abundance of 13C.

-

Calculate the mass isotopomer distribution (MID) for each metabolite of interest.

-

Use software packages like INCA or Metran to fit the MIDs to a metabolic model and estimate fluxes.

-

Protocol for NMR Based Metabolomics

-

Sample Preparation:

-

Follow the cell culture, labeling, and extraction steps as described for LC-MS. A larger number of cells may be required to achieve sufficient signal-to-noise in NMR.

-

Reconstitute the dried metabolite extract in a deuterated buffer (e.g., D₂O with a pH indicator and a chemical shift reference standard).

-

-

NMR Spectroscopy:

-

Acquire 1D and 2D ¹³C NMR spectra on a high-field NMR spectrometer.

-

1D ¹³C spectra will show the enrichment of ¹³C at specific carbon positions.

-

2D experiments like ¹H-¹³C HSQC and ¹³C-¹³C TOCSY can be used to resolve overlapping signals and confirm the identity of labeled metabolites.

-

-

Data Analysis:

-

Process the NMR spectra to identify and quantify the signals from ¹³C-labeled metabolites.

-

The relative intensities of the signals can be used to determine the fractional enrichment of ¹³C at specific carbon positions.

-

This information can then be used in metabolic modeling software to calculate fluxes.

-

Quantitative Data Summary

The following table summarizes key kinetic parameters for enzymes involved in gluconate metabolism. These values can be used as starting points for metabolic modeling.

| Enzyme | Substrate | Organism/Tissue | Kₘ | Vₘₐₓ | Reference |

| Gluconokinase | Gluconate | Human | 0.25 ± 0.04 mM | 1.1 ± 0.03 µmol/min/mg | |

| ATP | Human | 0.16 ± 0.02 mM | |||

| 6-Phosphogluconate Dehydrogenase | 6-Phosphogluconate | Rat Liver | 0.15 - 0.22 mM | 3.47 - 7.79 µmol H₂/cm³/min | |

| NADP⁺ | Human Brain | - | - |

Conclusion

Sodium D-Gluconate-1-13C is a powerful and versatile tool for investigating central carbon metabolism. Its ability to directly probe the Pentose Phosphate Pathway and the Entner-Doudoroff pathway provides researchers with a unique opportunity to quantify metabolic fluxes in a wide range of biological systems. The potential applications of this tracer in cancer research, drug development, and diagnostics are vast. By following the detailed protocols and utilizing the quantitative data presented in this guide, researchers can effectively employ Sodium D-Gluconate-1-13C to gain deeper insights into the complex and dynamic nature of cellular metabolism.

References

- 1. Entner–Doudoroff pathway - Wikipedia [en.wikipedia.org]

- 2. ocm.govtsciencecollegedurg.ac.in [ocm.govtsciencecollegedurg.ac.in]

- 3. Biochemical Characterization of Human Gluconokinase and the Proposed Metabolic Impact of Gluconic Acid as Determined by Constraint Based Metabolic Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Sodium D-Gluconate-1-¹³C: Commercial Availability and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the commercial availability and burgeoning research applications of Sodium D-Gluconate-1-¹³C, a stable isotope-labeled compound proving invaluable in metabolic research, particularly in the field of oncology. This document provides a comprehensive overview of its properties, commercial sources, and detailed experimental considerations for its use in metabolic tracing studies.

Introduction

Sodium D-Gluconate-1-¹³C is the sodium salt of D-gluconic acid, isotopically labeled with carbon-13 at the C1 position. This labeling provides a powerful tool for researchers to trace the metabolic fate of gluconate in biological systems using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. While structurally similar to glucose, its distinct metabolic entry points and downstream pathways offer unique insights into cellular metabolism, particularly in disease states like colorectal cancer where alterations in glucose and fatty acid metabolism are prominent.

Commercial Availability and Specifications

Sodium D-Gluconate-1-¹³C is available from several specialized chemical suppliers. The table below summarizes the typical product specifications from various vendors to aid in the selection of research materials.

| Parameter | LGC Standards | MedchemExpress | Omicron Biochemicals | Toronto Research Chemicals |

| Synonyms | D-Gluconic-1-¹³C Acid Sodium Salt | D-Gluconic acid sodium salt-1-¹³C | D-[1-¹³C]gluconic acid, sodium salt | Sodium D-Gluconate-1-¹³C |

| Molecular Formula | ¹³CC₅H₁₁NaO₇ | C₅¹³CH₁₁NaO₇ | ¹³CC₅H₁₁NaO₇ | C₅¹³CH₁₁NaO₇ |

| Molecular Weight | 219.13 | 219.13 | 219.13 | 219.14505 |

| CAS Number | Not specified | 2687959-99-3 | Not specified | Not specified |

| Appearance | Neat | Solid | Solid | Solid |

| Storage Temperature | +20°C | Powder: -20°C (3 years), 4°C (2 years) | Not specified | Not specified |

| Solubility | Not specified | Not specified | Not specified | Not specified |

| Purity | Not specified | ≥98.0% | Not specified | Not specified |

| Pack Sizes | 10 mg, 50 mg, 100 mg | 5 mg, 10 mg, 50 mg, 100 mg | Not specified | 10mg, 50mg, 100mg |

Note: Specifications are subject to change and may vary by lot. Researchers should always consult the supplier's certificate of analysis for the most accurate and up-to-date information.

Applications in Colorectal Cancer Research

A significant area of application for Sodium D-Gluconate-1-¹³C is in the study of colorectal cancer (CRC). Research has shown that dietary sodium gluconate can promote the production of butyrate in the large intestine.[1] Butyrate, a short-chain fatty acid, is a key energy source for normal colonocytes and has been shown to have anti-tumorigenic effects in CRC cell lines.[1]

The proposed mechanism involves the fermentation of gluconate by gut microbiota to produce butyrate.[2] This increase in butyrate concentration is believed to induce apoptosis (programmed cell death) in cancer cells, potentially through the regulation of gene expression.[3] Specifically, studies suggest that butyrate may influence the retinoid signaling pathway, which is involved in cell proliferation and differentiation.[4]

By using Sodium D-Gluconate-1-¹³C, researchers can directly trace the conversion of gluconate to butyrate and other metabolites within the complex environment of the gut and tumor microenvironment. This allows for a more precise understanding of the kinetics and mechanisms underlying the protective effects of gluconate.

Signaling Pathways in Colorectal Cancer

The anti-cancer effects of sodium gluconate are intrinsically linked to the downstream signaling pathways activated by its metabolic product, butyrate. The following diagram illustrates a proposed mechanism in colorectal cancer cells.

Experimental Protocols: Metabolic Tracing with Sodium D-Gluconate-1-¹³C

While specific protocols for Sodium D-Gluconate-1-¹³C are still emerging, established methodologies for stable isotope tracing with ¹³C-labeled glucose can be adapted. The following provides a generalized workflow for an in vivo study using a mouse model of colorectal cancer.

Experimental Workflow

Key Methodological Considerations:

-

Animal Model: Utilize a well-characterized mouse model of colorectal cancer, such as an azoxymethane (AOM)/dextran sodium sulfate (DSS) model or a genetically engineered model (e.g., ApcMin/+ mice).

-

Tracer Administration:

-

Route: Oral gavage is often preferred to mimic dietary intake and allow for gut microbiota-mediated fermentation. Intraperitoneal or intravenous injection can also be used to study systemic metabolism.

-

Dosage and Timing: The optimal dose and time course for tracer administration should be determined empirically. A pilot study is recommended to establish the time to peak enrichment in the target tissues.

-

-

Sample Collection and Processing:

-

At defined time points after tracer administration, euthanize the animals and rapidly collect tissues of interest.

-

Immediately freeze-clamp tissues in liquid nitrogen to quench metabolic activity.

-

Store samples at -80°C until metabolite extraction.

-

-

Metabolite Extraction:

-

Homogenize frozen tissues in a cold extraction solvent, typically a methanol/acetonitrile/water mixture.

-

Centrifuge to pellet protein and cellular debris.

-

Collect the supernatant containing the polar metabolites.

-

-

LC-MS/MS Analysis:

-

Analyze the extracted metabolites using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

-

Develop a targeted method to detect and quantify the ¹³C-labeled isotopologues of gluconate, butyrate, and other relevant downstream metabolites.

-

-

Data Analysis:

-

Calculate the fractional enrichment of ¹³C in each metabolite.

-

Use metabolic flux analysis software to model the flow of the ¹³C label through the metabolic network and quantify pathway activities.

-

Conclusion

Sodium D-Gluconate-1-¹³C is a valuable research tool for elucidating the metabolic reprogramming that occurs in diseases such as colorectal cancer. Its commercial availability from a range of suppliers provides researchers with access to this important tracer. By adapting established stable isotope tracing methodologies, scientists can gain deeper insights into the therapeutic potential of modulating gluconate and butyrate metabolism. The continued application of this and other isotopically labeled compounds will undoubtedly accelerate the development of novel diagnostic and therapeutic strategies for a variety of metabolic diseases.

References

The Safety and Handling of ¹³C Labeled Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for compounds labeled with the stable isotope carbon-13 (¹³C). While ¹³C is a non-radioactive and inherently non-toxic isotope, the chemical and physical properties of the labeled molecule dictate the necessary safety precautions. This document outlines the core principles of risk assessment, safe handling, waste disposal, and provides example experimental workflows.

Core Safety Principles: Understanding ¹³C

Carbon-13 (¹³C) is a naturally occurring, stable isotope of carbon, accounting for approximately 1.1% of all natural carbon.[1] Unlike its radioactive counterpart, carbon-14 (¹⁴C), ¹³C does not decay and emit radiation.[][3] Consequently, compounds labeled with ¹³C are not radioactive and do not pose a radiological hazard.[4][5]

The key principle governing the safety of ¹³C labeled compounds is that their chemical and biological properties are nearly identical to their unlabeled counterparts. Therefore, the primary safety and handling considerations are determined by the intrinsic toxicity, reactivity, and physical state of the parent molecule, not the isotopic label.

Key Safety Advantages of ¹³C Labeling:

-

Non-Radioactive: Eliminates the risks associated with radiation exposure, making them ideal for studies in vulnerable populations, including children and pregnant women.

-

Non-Toxic Isotope: The ¹³C isotope itself is non-toxic and does not alter the inherent toxicity profile of the labeled molecule.

-

Safe for Repetitive Studies: The absence of radioactivity allows for repeated, non-invasive testing, such as breath tests, without cumulative radiation risk.

Risk Assessment and Hazard Identification

A thorough risk assessment must be conducted before handling any ¹³C labeled compound. This assessment should focus on the properties of the molecule being handled.

Steps for Risk Assessment:

-

Consult the Safety Data Sheet (SDS): The SDS for the specific ¹³C labeled compound is the primary source of information regarding its hazards, handling precautions, and emergency procedures.

-

Evaluate Chemical Hazards: Identify any potential hazards associated with the compound, such as:

-

Toxicity (acute and chronic)

-

Flammability

-

Reactivity

-

Corrosivity

-

Carcinogenicity, mutagenicity, or teratogenicity

-

-

Assess Physical Hazards: Consider the physical form of the compound (solid, liquid, gas) and any associated risks, such as dust inhalation or aerosol generation.

-

Determine Exposure Routes: Identify potential routes of exposure, including inhalation, ingestion, skin contact, and eye contact.

-

Implement Control Measures: Based on the identified risks, establish appropriate control measures, including the use of personal protective equipment (PPE), engineering controls (e.g., fume hoods), and administrative controls (e.g., standard operating procedures).

A decision-making flowchart for this risk assessment process is provided below.

References

An In-depth Technical Guide to the Certificate of Analysis for Sodium D-Gluconate-1-13C

This technical guide provides a comprehensive overview of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Sodium D-Gluconate-1-13C. It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds.

Quantitative Data Summary

The Certificate of Analysis for Sodium D-Gluconate-1-13C provides critical data on the identity, purity, and isotopic enrichment of the material. The following table summarizes the typical quantitative data found on a CoA.

| Parameter | Specification | Methodology |

| Chemical Purity | ≥98.0% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Enrichment | ≥99 atom % ¹³C | Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) |

| Appearance | White to off-white solid | Visual Inspection |

| Molecular Formula | C₅¹³CH₁₁NaO₇ | - |

| Molecular Weight | 219.13 g/mol | - |

| Solubility | Very soluble in water; sparingly soluble in ethanol | Solubility Test |

| Identification A | Positive for Sodium | Flame Test |

| Identification B | Retention time matches reference standard | HPLC |

| pH (10% Solution) | 6.8 - 7.5 | pH Meter |

| Loss on Drying | ≤0.3% | Gravimetric Analysis |

| Reducing Substances | ≤1.0% (as D-glucose) | Titration |

| Lead (Pb) | ≤2 mg/kg | Atomic Absorption Spectroscopy (AAS) |

Experimental Protocols

Detailed methodologies are crucial for understanding and reproducing the data presented in the CoA.

2.1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of the Sodium D-Gluconate-1-13C by separating it from any impurities.

-

Instrumentation: A standard HPLC system equipped with a refractive index detector (RID) is typically used.

-

Column: A column suitable for the analysis of organic acids, such as a C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: An isocratic mobile phase, often a dilute acid solution (e.g., 0.005 M H₂SO₄) in water, is used.

-

Flow Rate: A typical flow rate is 0.5 - 1.0 mL/min.

-

Injection Volume: 10 - 20 µL of a prepared sample solution.

-

Procedure: A solution of Sodium D-Gluconate-1-13C is prepared in the mobile phase. The solution is injected into the HPLC system. The peak area of the main component is compared to the total area of all peaks to calculate the purity.

2.2. Mass Spectrometry (MS) for Isotopic Enrichment

Mass spectrometry is employed to confirm the molecular weight and determine the isotopic enrichment of the ¹³C label.[1][2][3]

-

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is used.[2]

-

Ionization Source: Electrospray ionization (ESI) is a common technique for this type of molecule.[1]

-

Procedure: The sample is dissolved in a suitable solvent (e.g., water or methanol) and infused into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the ions. The relative abundance of the ion corresponding to the ¹³C-labeled molecule versus the unlabeled molecule is used to calculate the isotopic enrichment.

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity

¹³C NMR spectroscopy provides detailed information about the carbon skeleton of the molecule and confirms the position of the ¹³C label.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated water (D₂O) is a common solvent.

-

Procedure: A small amount of the sample is dissolved in the deuterated solvent. The ¹³C NMR spectrum is acquired. The presence of a significantly enhanced signal at the C1 position confirms the location of the label. The absence of a corresponding signal in the ¹H NMR spectrum at the labeled position can also be used for confirmation.

Visualizations

3.1. Experimental Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control analysis of Sodium D-Gluconate-1-13C.

Caption: Quality control workflow for Sodium D-Gluconate-1-13C.

3.2. Logical Diagram of Quality Control Release Criteria

This diagram shows the logical relationship between the analytical tests and the final product release decision.

Caption: Logical flow for product release based on QC testing.

References

- 1. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Abundance of ¹³C and its Relevance to Labeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of the stable isotope Carbon-13 (¹³C) and its pivotal role in isotopic labeling studies. We delve into the core principles of ¹³C labeling, detail experimental protocols for its application, and present quantitative data to inform experimental design and data interpretation. This guide is intended to be a practical resource for professionals in metabolic research, drug discovery, and development.

Introduction to Carbon Isotopes and Natural Abundance

Carbon, the fundamental element of life, exists primarily as two stable isotopes: ¹²C and ¹³C. The vast majority of carbon in nature is ¹²C, with ¹³C being present in a much smaller, yet significant, proportion. This natural abundance of ¹³C is a critical consideration in labeling experiments, where molecules enriched with ¹³C are introduced into biological systems to trace metabolic pathways and quantify fluxes.[1][2] Understanding the baseline natural abundance is essential for accurately calculating the enrichment of ¹³C from labeled substrates.

The key distinction between these isotopes lies in their neutron number, which results in a mass difference. ¹²C has six protons and six neutrons, while ¹³C possesses six protons and seven neutrons.[3] This difference in mass is the foundation of detection by mass spectrometry (MS), a primary analytical technique in labeling studies.[3] Furthermore, the nucleus of ¹³C has a non-zero spin quantum number, making it detectable by nuclear magnetic resonance (NMR) spectroscopy, another powerful tool for elucidating the structure of molecules and tracing isotopic labels.[3]

Quantitative Data on Isotopic Abundance

The precise natural abundance of isotopes is a fundamental parameter in designing and interpreting ¹³C labeling experiments. The data in the following tables provide the accepted natural abundances of carbon isotopes and other elements commonly encountered in biological research.

| Isotope | Natural Abundance (%) | Atomic Mass (u) |

| ¹²C | 98.93 | 12.000000 |

| ¹³C | 1.07 | 13.003355 |

| ¹⁴C | Trace | 14.003242 |

| Table 1: Natural Abundance of Carbon Isotopes. |

| Element | Isotope | Natural Abundance (%) |

| Hydrogen | ¹H | 99.9885 |

| ²H (D) | 0.0115 | |

| Nitrogen | ¹⁴N | 99.632 |

| ¹⁵N | 0.368 | |

| Oxygen | ¹⁶O | 99.757 |

| ¹⁷O | 0.038 | |

| ¹⁸O | 0.205 | |

| Sulfur | ³²S | 94.93 |

| ³³S | 0.76 | |

| ³⁴S | 4.29 | |

| ³⁶S | 0.02 | |

| Table 2: Natural Abundance of Other Key Biological Elements. |

Principles and Applications of ¹³C Isotopic Labeling

Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell. In ¹³C labeling, one or more ¹²C atoms in a molecule of interest are replaced with ¹³C atoms. This "labeled" molecule is then introduced into a biological system, such as a cell culture or an organism. The ¹³C atoms act as a tracer, allowing researchers to follow the metabolic fate of the molecule.

The primary applications of ¹³C labeling in research and drug development include:

-

Metabolic Flux Analysis (MFA): ¹³C-MFA is a powerful technique to quantify the rates (fluxes) of metabolic reactions within a cell. By providing cells with a ¹³C-labeled substrate (e.g., glucose, glutamine) and analyzing the distribution of ¹³C in downstream metabolites, researchers can map the flow of carbon through metabolic networks.

-

Drug Metabolism and Pharmacokinetics (DMPK): Labeled compounds are used to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. By tracking the ¹³C-labeled drug, researchers can identify its metabolites and understand how the body processes it.

-

Target Engagement and Mechanism of Action Studies: ¹³C labeling can help confirm that a drug is interacting with its intended target and elucidate its downstream effects on cellular metabolism.

-